1,2-Bis(diphenylarsino)ethane

Description

Properties

IUPAC Name |

2-diphenylarsanylethyl(diphenyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24As2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEXNMSXAVGEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](CC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24As2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196126 | |

| Record name | Arsine, ethylenebis(diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-24-7 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-diphenylarsine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(diphenylarsine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, ethylenebis(diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(diphenylarsine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEBIS(DIPHENYLARSINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N725Z8Y6Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(diphenylarsino)ethane (dpae)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Chelating Arsine Ligands

In the landscape of coordination chemistry and catalysis, the bidentate ligand 1,2-bis(diphenylarsino)ethane, commonly known as dpae, holds a significant, albeit specialized, position. While its phosphine analogue, dppe, has seen broader application, the unique electronic and steric properties of dpae offer distinct advantages in stabilizing various oxidation states of transition metals and influencing the reactivity of their complexes. This guide, intended for researchers and professionals in chemistry and drug development, provides a comprehensive overview of the synthesis, characterization, and safe handling of this important organoarsenic compound. By delving into the causality behind experimental choices and grounding protocols in established literature, this document aims to serve as a practical and authoritative resource.

I. The Synthetic Pathway to this compound: A Nucleophilic Substitution Approach

The most common and effective method for the synthesis of this compound (dpae) mirrors the well-established route for its phosphine counterpart, 1,2-bis(diphenylphosphino)ethane (dppe).[1][2] The core of this synthesis is a nucleophilic substitution reaction between an alkali metal diphenylarsenide and a 1,2-dihaloethane, typically 1,2-dichloroethane.[1]

A. Generation of the Diphenylarsenide Nucleophile

The first critical step is the formation of the highly reactive diphenylarsenide anion (Ph₂As⁻). This is typically achieved by the reductive cleavage of a triphenylarsine (Ph₃As) precursor with an alkali metal, such as sodium or lithium, in a suitable solvent. The reaction with sodium in liquid ammonia is a classic and effective method.

Reaction: Ph₃As + 2 Na → NaAsPh₂ + NaPh

The formation of the deep red color of the sodium diphenylarsenide solution provides a visual indication of the successful generation of the nucleophile. The choice of liquid ammonia as a solvent is strategic; its low boiling point facilitates its removal at the end of the reaction, and it is an excellent solvent for alkali metals and the resulting organometallic species.

B. The SN2 Reaction: Formation of the Ethane Bridge

Once the sodium diphenylarsenide is prepared, it is reacted with 1,2-dichloroethane in a classic SN2 reaction.[1] The diphenylarsenide anion acts as a potent nucleophile, displacing the chloride leaving groups on the ethane backbone.

Reaction: 2 NaAsPh₂ + ClCH₂CH₂Cl → Ph₂AsCH₂CH₂AsPh₂ + 2 NaCl

This reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The choice of 1,2-dichloroethane as the electrophile is based on its commercial availability and appropriate reactivity.

C. Detailed Experimental Protocol

The following protocol is a synthesis of best practices derived from analogous preparations of diarsine and diphosphine ligands.[3][4] Extreme caution is advised due to the highly toxic and air-sensitive nature of the reagents and products. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

-

Triphenylarsine (Ph₃As)

-

Sodium metal

-

Liquid ammonia (condensed fresh)

-

1,2-Dichloroethane (ClCH₂CH₂Cl), dried and distilled

-

Degassed, anhydrous diethyl ether or tetrahydrofuran (THF)

-

Degassed, anhydrous ethanol

-

Degassed water

Procedure:

-

Preparation of Sodium Diphenylarsenide: In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 100 mL of ammonia. To the liquid ammonia at -78 °C, add small, freshly cut pieces of sodium metal until a persistent blue color is obtained. Then, add triphenylarsine in small portions with stirring until the blue color is discharged and a deep red solution is formed.

-

Reaction with 1,2-Dichloroethane: To the freshly prepared solution of sodium diphenylarsenide, add a solution of 1,2-dichloroethane in anhydrous diethyl ether or THF dropwise with vigorous stirring. The reaction is exothermic and should be maintained at low temperature. The disappearance of the red color indicates the consumption of the diphenylarsenide.

-

Workup and Isolation: After the addition is complete, allow the ammonia to evaporate overnight under a stream of inert gas. To the remaining solid residue, cautiously add degassed ethanol to quench any unreacted sodium, followed by the addition of degassed water to dissolve the sodium chloride byproduct.

-

Purification: The crude dpae, which is a white solid, can be collected by filtration, washed with degassed water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hot ethanol or a toluene/hexane mixture.

Typical Yields: While yields can vary depending on the scale and purity of the reagents, yields in the range of 60-80% have been reported for analogous diphosphine syntheses.[5]

| Property | Value |

| CAS Number | 4431-24-7[6] |

| Molecular Formula | C₂₆H₂₄As₂ |

| Molecular Weight | 486.32 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~135-138 °C (decomposes) |

| Solubility | Soluble in aromatic hydrocarbons, chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

II. Comprehensive Characterization of dpae

Thorough characterization of the synthesized dpae is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dpae in solution.

-

¹H NMR: The proton NMR spectrum of dpae is expected to show two main sets of signals. The protons of the phenyl groups will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The four protons of the ethylene bridge (-CH₂CH₂-) will give rise to a singlet or a narrow multiplet in the aliphatic region (typically δ 2.0-2.5 ppm). The integration of these signals should correspond to a 20:4 ratio (phenyl:ethylene).

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The phenyl carbons will exhibit several resonances in the aromatic region (δ 128-140 ppm). The two equivalent carbons of the ethylene bridge will show a single resonance in the aliphatic region (δ ~25-30 ppm).

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of dpae and to gain insight into its fragmentation pattern. Electron impact (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of dpae. Fragmentation may involve the loss of phenyl groups or cleavage of the arsenic-carbon bonds.

C. X-ray Crystallography

III. Safety and Handling of Organoarsenic Compounds

A Self-Validating System of Precaution

Organoarsenic compounds, including dpae and its precursors, are highly toxic and should be handled with extreme care.[9] A robust safety protocol is not merely a list of rules but a self-validating system that ensures minimal exposure and safe disposal.

Core Safety Directives:

-

Designated Work Area: All work with organoarsenic compounds must be conducted in a well-ventilated fume hood designated for this purpose.

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields. For handling larger quantities or when there is a risk of aerosol formation, a face shield and a respirator with an appropriate cartridge for organic vapors and arsenic may be necessary.

-

Inert Atmosphere Techniques: Due to the air-sensitivity of the intermediates and the final product, all manipulations should be performed under an inert atmosphere.

-

Waste Disposal: All contaminated glassware, PPE, and chemical waste must be collected in designated, sealed containers and disposed of as hazardous waste in accordance with institutional and national regulations.

-

Emergency Procedures: An emergency plan should be in place, including the location of safety showers, eyewash stations, and first aid supplies. All personnel should be trained on the specific hazards of organoarsenic compounds and the appropriate emergency response.

IV. Applications in Coordination Chemistry and Beyond

The primary application of dpae is as a bidentate ligand in coordination chemistry.[3] Its ability to form stable chelate rings with a wide range of transition metals makes it a valuable component in the design of catalysts and functional materials. The electronic properties of the arsenic donor atoms, being softer and more polarizable than phosphorus, can lead to unique reactivity in the resulting metal complexes. While less explored than their phosphine counterparts, dpae complexes have shown promise in areas such as catalysis and materials science.[4][10]

V. Conclusion: A Versatile Ligand with Untapped Potential

This compound is a versatile and important ligand in the toolbox of the coordination chemist. Its synthesis, while requiring careful handling of hazardous materials, is straightforward and based on well-established chemical principles. Thorough characterization is essential to ensure the quality of the ligand for subsequent applications. As the demand for novel catalysts and materials with tailored electronic and steric properties continues to grow, the unique attributes of dpae and other organoarsenic ligands are likely to attract renewed interest, opening up new avenues of research and development.

References

-

Champness, N. R., Levason, W., Oldroyd, R. D., & Preece, S. R. (1994). Spectroscopic and Structural Characterization of Diphosphine and Diarsine Complexes of Iron(III) Iodide. Inorganic Chemistry, 33(18), 4015–4016. [Link]

-

Champness, N. R., Frampton, C. S., Levason, W., & Preece, S. R. (1996). Synthesis, spectroscopic and electrochemical studies of iodo complexes of osmium(II), (III) and (IV) with phosphorus, arsenic and antimony donor ligands. Inorganica Chimica Acta, 244(1), 65-72. [Link]

-

Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]

-

Wikipedia. (2023, November 28). 1,2-Bis(diphenylphosphino)ethane. In Wikipedia. Retrieved from [Link]

-

Cloke, F. G. N., et al. (2005). Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors. Dalton Transactions, (3), 452-459. [Link]

-

Levason, W., Matthews, M. L., Patel, B., Reid, G., & Webster, M. (2023). Synthesis, spectroscopic and structural properties of Sn(ii) and Pb(ii) triflate complexes with soft phosphine and arsine coordination. Dalton Transactions, 52(7), 2149-2161. [Link]

-

Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]

-

Ito, Y., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 7034. [Link]

-

Khokhar, A. R., Xu, Q. Y., & Siddik, Z. H. (1990). Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. Journal of Inorganic Biochemistry, 39(2), 117–123. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

Minato, M., et al. (2021). Structure of [1,2-bis(diphenylphosphino)ethane]di(phenylthio)palladium(II). ResearchGate. [Link]

-

NSK. (2023, December 8). List of NSK Environmentally Harmful Substances (Ver. 7.4). [Link]

-

PubChem. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]

-

KOHOKU KOGYO. (2024, March 6). Specified Chemical Substances List. [Link]

-

Khokhar, A. R., Xu, Q. Y., & Siddik, Z. H. (1990). Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. Journal of Inorganic Biochemistry, 39(2), 117–123. [Link]

-

KOHOKU KOGYO. (2024, March 6). Specified Chemical Substances List. [Link]

-

Chemistry For Everyone. (2025, June 1). How Do You Prepare Samples For Spectroscopy? [Video]. YouTube. [Link]

- Lewis, R. J., Sr. (2012).

-

Coles, S. J., et al. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 17(3), 3257–3272. [Link]

-

Wang, H., et al. (2020). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganic Chemistry, 59(17), 12345–12353. [Link]

-

Pérez-Arribas, L. V., et al. (2024). Preprocessing of spectroscopic data to highlight spectral features of materials. Journal of Chemometrics, e3537. [Link]

-

NSK. (2024, September 27). List of NSK Environmentally Harmful Substances (Ver. 7.5). [Link]

-

Berners-Price, S. J., et al. (1984). Stable gold(I) complexes with chelate rings: solution studies of bis(phosphino)ethane complexes and X-ray crystal structure of bis[1,2-bis(diphenylphosphino)ethane]gold(I) hexafluoroantimonate–acetone (1/1). Journal of the Chemical Society, Dalton Transactions, (5), 969-974. [Link]

-

Inorganica Chimica Acta - Journal. (n.d.). Bridge of Knowledge. Retrieved from [Link]

Sources

- 1. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic and structural properties of Sn(ii) and Pb(ii) triflate complexes with soft phosphine and arsine coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]

- 6. nsk.com [nsk.com]

- 7. researchgate.net [researchgate.net]

- 8. Stable gold(I) complexes with chelate rings: solution studies of bis(phosphino)ethane complexes and X-ray crystal structure of bis[1,2-bis(diphenylphosphino)ethane]gold(I) hexafluoroantimonate–acetone (1/1) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. chemistry-chemists.com [chemistry-chemists.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(diphenylarsino)ethane: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(diphenylarsino)ethane, commonly referred to as dpae or diars, is a bidentate organoarsenic ligand. While its phosphine analogue, 1,2-bis(diphenylphosphino)ethane (dppe), is a cornerstone of coordination chemistry and catalysis, dpae remains significantly less characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of dpae, placed in the context of its better-understood counterpart, dppe. By leveraging established periodic trends and the principles of organometallic chemistry, this document offers a predictive framework for the synthesis, structure, and reactivity of dpae, empowering researchers to explore its potential in catalysis and materials science.

Introduction to Organoarsenic Ligands

Organoarsenic chemistry encompasses compounds containing a carbon-arsenic bond.[1] Tertiary arsines (R₃As), like their phosphine counterparts, are soft ligands that are effective in stabilizing transition metals in low oxidation states.[2] The larger atomic radius and more diffuse orbitals of arsenic compared to phosphorus lead to distinct electronic and steric properties in the resulting metal complexes.[2][3] Generally, arsine ligands are considered weaker σ-donors and π-acceptors than analogous phosphines.[4] This modulation of the electronic properties of the metal center can, in turn, influence the reactivity and selectivity of catalytic processes.[3] Despite their potential, the development of arsine ligands has been hampered by the toxicity associated with arsenic compounds.[5][6]

The Benchmark: 1,2-Bis(diphenylphosphino)ethane (dppe)

A thorough understanding of dppe is crucial for appreciating the nuances of dpae. Dppe is a white, air-stable solid that is soluble in many organic solvents.[1][5] Its widespread use stems from its ability to form stable five-membered chelate rings with a wide variety of transition metals.[7]

Synthesis and Properties of dppe

The synthesis of dppe is typically achieved through the reaction of sodium diphenylphosphide with 1,2-dichloroethane.[7]

Table 1: Key Physicochemical Properties of dppe

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₄P₂ | [8] |

| Molecular Weight | 398.42 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 137-142 °C | [9] |

| Solubility | Soluble in dichloromethane and toluene | [5] |

Structural and Spectroscopic Data of dppe

The crystal structure of dppe has been extensively studied.[10] Spectroscopic techniques such as ³¹P and ¹H NMR are routinely used for its characterization.[11][12]

This compound (dpae): The Arsenic Analogue

Information on the physicochemical properties of dpae is notably scarce in the literature compared to dppe. However, based on the established principles of organoarsenic chemistry and periodic trends, we can infer many of its key characteristics.

Synthesis of dpae

The synthesis of dpae is expected to follow a similar pathway to that of dppe, involving the reaction of an alkali metal diphenylarsenide with a 1,2-dihaloethane. The generalized reaction is as follows:

2 M[As(C₆H₅)₂] + X-CH₂CH₂-X → (C₆H₅)₂As-CH₂CH₂-As(C₆H₅)₂ + 2 MX (where M = an alkali metal and X = a halogen)

This reaction must be carried out under inert conditions to prevent oxidation of the highly nucleophilic diphenylarsenide intermediate.

Experimental Protocol: Synthesis of this compound (dpae) (Generalized)

Objective: To synthesize this compound from a diphenylarsine precursor.

Methodology:

-

Preparation of Diphenylarsenide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylarsine chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Add a stoichiometric amount of an alkali metal reducing agent (e.g., sodium or lithium) in small portions. The reaction progress can be monitored by a color change, indicating the formation of the diphenylarsenide anion.

-

Alkylation: To the resulting solution of the alkali metal diphenylarsenide, slowly add a solution of 1,2-dichloroethane or 1,2-dibromoethane in the same anhydrous solvent.

-

Work-up: After the reaction is complete, quench the reaction mixture with degassed water. Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Structural and Electronic Properties: A Comparative Perspective

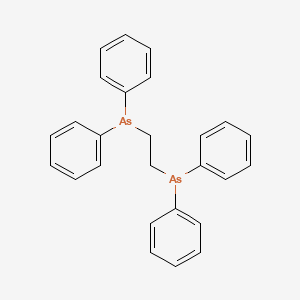

The molecular structure of dpae is anticipated to be analogous to dppe, with two diphenylarsino groups linked by an ethane bridge.

Caption: Molecular structure of this compound (dpae).

Key differences in the structural and electronic properties between dpae and dppe are expected to arise from the fundamental differences between arsenic and phosphorus:

-

Bond Lengths: The C-As and M-As bonds (where M is a metal) in dpae complexes will be longer than the corresponding C-P and M-P bonds in dppe complexes due to the larger atomic radius of arsenic.[2]

-

Bond Angles: The C-As-C and C-As-M bond angles in dpae are likely to be smaller than the analogous angles in dppe, a consequence of the greater p-character in the bonding orbitals of arsenic.

-

Donor Strength: As arsenic is less electronegative than phosphorus, tertiary arsines are generally weaker σ-donors than their phosphine counterparts. This can lead to more labile metal-ligand bonds in dpae complexes.[4]

-

π-Acidity: The π-acceptor capabilities of arsines are also considered to be weaker than those of phosphines. This is due to the larger and more diffuse nature of the arsenic d-orbitals, which results in less effective overlap with metal d-orbitals.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum of dpae is expected to show a multiplet for the phenyl protons and a characteristic signal for the ethylene bridge protons. The chemical shift of the ethylene protons in dpae may differ slightly from that in dppe due to the different electronic environment created by the arsenic atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the phenyl carbons and the ethylene bridge carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of dpae will be dominated by the vibrational modes of the phenyl groups and the aliphatic ethane backbone.

Thermal Stability and Reactivity

The thermal stability of organometallic complexes is influenced by the strength of the metal-ligand bond.[13] Given that M-As bonds are generally weaker than M-P bonds, it is plausible that dpae complexes may exhibit lower thermal stability compared to their dppe analogues.

Tertiary arsines are also susceptible to oxidation, although they are generally more resistant to oxidation than tertiary phosphines.[2] This increased resistance to oxidation can be an advantage in catalytic reactions performed under aerobic conditions.[3]

Solubility

The solubility of dpae is expected to be similar to that of dppe, with good solubility in common organic solvents such as chlorinated hydrocarbons, aromatic hydrocarbons, and ethers, and poor solubility in water and alkanes. The solubility of metal complexes of dpae will be dependent on the nature of the metal and any other ligands present.[14][15][16]

Coordination Chemistry and Applications

The primary application of dpae, like dppe, is as a bidentate ligand in coordination chemistry and homogeneous catalysis. The formation of a stable five-membered chelate ring is a key feature of its coordination behavior. The different steric and electronic properties of dpae compared to dppe can lead to differences in the catalytic activity and selectivity of their metal complexes. For instance, the larger size of arsenic may favor different coordination geometries or provide a more open coordination sphere for substrate binding. The weaker donor strength of the arsine moieties can render the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles.

Safety and Handling

Organoarsenic compounds should be handled with extreme caution due to their potential toxicity.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Waste containing arsenic compounds must be disposed of according to institutional and national regulations.

Conclusion

This compound is a ligand with the potential to offer unique electronic and steric properties in coordination chemistry and catalysis. While a comprehensive experimental dataset for dpae is currently lacking, a comparative analysis with its well-studied phosphine analogue, dppe, provides a valuable framework for predicting its behavior. The key differences, stemming from the larger size and lower electronegativity of arsenic, are expected to manifest in longer bond lengths, different bond angles, and altered donor-acceptor properties. These differences may be advantageously exploited in the design of novel catalysts and functional materials. Further experimental investigation into the physicochemical properties of dpae is warranted to fully unlock its potential.

References

- Carmichael, C. D., & Fryzuk, M. D. (2004). Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors. Dalton Transactions, (24), 4153–4160.

Sources

- 1. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 2. Transition metal arsine complexes - Wikipedia [en.wikipedia.org]

- 3. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and coordination chemistry of a macrocyclic ligand containing arsenic donors - Dalton Transactions (RSC Publishing) DOI:10.1039/B415976D [pubs.rsc.org]

- 5. Arsenic - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Arsenic | As | CID 5359596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 8. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]

- 9. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]

- 10. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Bis(diphenylarsino)ethane (dpae): Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the bidentate arsine ligand, 1,2-Bis(diphenylarsino)ethane (dpae).

Introduction

This compound, commonly abbreviated as dpae, is a bidentate organoarsenic ligand with the chemical formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂. As a heavier pnictogen analog of the well-known phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe), dpae has garnered interest in coordination chemistry and catalysis. Its distinct electronic and steric properties, stemming from the larger atomic radius and different electronegativity of arsenic compared to phosphorus, allow for the formation of unique metal complexes with potentially novel reactivity. This guide provides a comprehensive overview of the nomenclature, synthesis, properties, and applications of dpae, with a focus on practical insights for laboratory use.

Nomenclature and CAS Number

Proper identification of chemical compounds is crucial for scientific communication and safety. The systematic and common nomenclature for this compound are as follows:

| Identifier | Value |

| CAS Number | 4431-24-7[1] |

| IUPAC Name | Ethane-1,2-diylbis(diphenylarsane) |

| Common Name | This compound |

| Abbreviation | dpae |

| Synonyms | Ethylenebis(diphenylarsine)[1] |

Synthesis of this compound (dpae)

The synthesis of dpae can be achieved through several methods. The classical approach, first described by Chatt and Mann in 1939, involves the reaction of a diphenylarsyl anion with a 1,2-dihaloethane.[2][3][4] Another viable route is the reduction of the corresponding diarsine oxide.

Synthesis via Diphenylarsyl Anion

This method is analogous to the synthesis of its phosphine counterpart, dppe. It involves the in-situ generation of a diphenylarsyl alkali metal salt, which then undergoes nucleophilic substitution with 1,2-dichloroethane.

Caution: This synthesis involves highly reactive and toxic reagents. It must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood by personnel trained in handling organoarsenic compounds. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.

-

Preparation of Diphenylarsyl Lithium:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place hexaphenylhexarsine ((C₆H₅)₆As₆).

-

Dissolve the hexaphenylhexarsine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add a solution of phenyllithium (C₆H₅Li) in a suitable solvent (e.g., cyclohexane/ether) via the dropping funnel with continuous stirring. The reaction will result in the formation of diphenylarsyllithium ((C₆H₅)₂AsLi).

-

-

Reaction with 1,2-Dichloroethane:

-

Once the formation of diphenylarsyllithium is complete, slowly add a solution of 1,2-dichloroethane (ClCH₂CH₂Cl) in anhydrous THF to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and toluene.

-

Synthesis via Reduction of the Diarsine Oxide

An alternative route involves the reduction of 1,2-bis(diphenylarsine oxide)ethane. This can be a useful method if the diarsine oxide is more readily available.

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. This procedure must be carried out under a strictly inert atmosphere by experienced personnel.

-

Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a solid addition funnel, suspend 1,2-bis(diphenylarsine oxide)ethane in anhydrous THF.

-

-

Reduction:

-

Carefully add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours to drive the reduction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of ethyl acetate, followed by water and then a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting crude dpae by recrystallization as described in the previous method.

-

Physical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄As₂ | [1] |

| Molecular Weight | 486.31 g/mol | [1] |

| Appearance | White crystals or powder | |

| Melting Point | 103-108 °C | [1] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of dpae exhibits characteristic bands for the phenyl groups and the aliphatic ethane bridge. The absence of a strong As=O stretching band (typically around 880 cm⁻¹) confirms the successful reduction if the diarsine oxide precursor was used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of dpae is characterized by two main regions. The aromatic region will show complex multiplets corresponding to the phenyl protons. The aliphatic region will display a signal for the ethylene bridge protons (-CH₂-CH₂-).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as a signal for the ethylene carbons.

-

Coordination Chemistry and Applications

As a bidentate ligand, dpae forms stable chelate complexes with a variety of transition metals, including those from Group 10 (Nickel, Palladium, Platinum) and Group 11 (Copper, Silver, Gold). The coordination of dpae to a metal center creates a five-membered ring, which is a thermodynamically favorable arrangement.

The electronic and steric properties of dpae make it a valuable ligand in catalysis. The weaker σ-donating and π-accepting ability of the arsine donors compared to phosphine donors can influence the reactivity of the metal center. This can lead to different catalytic activities and selectivities compared to its dppe analog. While less common than dppe, dpae has been explored in various catalytic reactions, including cross-coupling reactions.

For instance, palladium complexes of dpae can be utilized as catalysts in Suzuki and Stille cross-coupling reactions for the formation of carbon-carbon bonds. The stability and solubility of these complexes in organic solvents make them suitable for homogeneous catalysis.

Safety and Handling

This compound is a toxic organoarsenic compound and must be handled with extreme care.

-

Toxicity: Organoarsenic compounds are known for their toxicity. Inhalation, ingestion, and skin contact should be strictly avoided.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or a glove box. Personal protective equipment, including chemical-resistant gloves (such as nitrile), a lab coat, and safety goggles, must be worn at all times.

-

Storage: Store dpae in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: All waste containing dpae, including contaminated labware and solvents, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a valuable bidentate ligand with unique electronic and steric properties that distinguish it from its more common phosphine analog. While its use is less widespread, it offers opportunities for the development of novel metal complexes and catalytic systems. A thorough understanding of its synthesis, properties, and handling procedures is essential for its safe and effective use in research and development. This guide provides a foundational resource for scientists and professionals working with or considering the use of this intriguing organoarsenic compound.

References

- Chatt, J., & Mann, F. G. (1939). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Journal of the Chemical Society (Resumed), 610-615.

-

Royal Society of Chemistry. (n.d.). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Retrieved from [Link]

-

Sci-Hub. (n.d.). 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 139. The synthesis of ditertiary arsines. meso - and racemic forms of bis-4-covalent-arsenic compounds. Retrieved from [Link]

Sources

- 1. This compound | 4431-24-7 [chemicalbook.com]

- 2. 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Coordination Chemistry of 1,2-Bis(diphenylarsino)ethane (dpae)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Heavier Donor Ligand

In the vast field of coordination chemistry and homogeneous catalysis, the choice of ligand is a critical determinant of a metal complex's stability, reactivity, and selectivity. While phosphine ligands, particularly bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (dppe), have been extensively studied and utilized, their heavier congeners in Group 15 offer a unique electronic and steric landscape that remains comparatively underexplored.[1] This guide focuses on 1,2-bis(diphenylarsino)ethane (dpae) , the arsenic analogue of dppe.

Dpae, with the chemical formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂, presents an intriguing alternative to its phosphine counterpart. The fundamental differences between arsenic and phosphorus—such as atomic radius, electronegativity, and the diffuseness of valence orbitals—translate into distinct coordination properties. Arsenic-based ligands typically feature longer metal-ligand bonds and a more sterically open environment around the metal center.[1] Furthermore, arsines often exhibit weaker σ-donating ability and superior oxidative stability compared to phosphines, which can be advantageous in certain catalytic cycles, particularly those involving oxidative conditions.[1]

This guide provides a comprehensive overview of the synthesis, core properties, and coordination behavior of dpae. By drawing comparisons with the well-documented chemistry of dppe, we aim to provide researchers with the foundational knowledge and field-proven insights necessary to explore and harness the unique potential of dpae in catalyst development, materials science, and beyond.

PART 1: Synthesis and Properties of this compound (dpae)

Synthesis of the dpae Ligand

The synthesis of dpae is analogous to the well-established preparation of dppe, which involves the alkylation of an alkali metal diphenylphosphide.[2] The parallel route for dpae employs an alkali metal salt of diphenylarsine, typically generated in situ, which then undergoes a nucleophilic substitution reaction with a 1,2-dihaloethane.

The common precursor, diphenylarsine (Ph₂AsH), can be prepared by the reduction of triphenylarsine (Ph₃As) with an alkali metal (like sodium or lithium) in a suitable solvent such as liquid ammonia or THF, followed by hydrolysis. The subsequent steps involve the deprotonation of Ph₂AsH to form a diphenylarsenide salt (e.g., LiAsPh₂ or NaAsPh₂) and its reaction with 1,2-dichloroethane or 1,2-dibromoethane.

This synthesis must be conducted under strictly inert atmospheric conditions (e.g., using Schlenk line or glovebox techniques) as the intermediate diphenylarsenide salts and the final dpae product are highly sensitive to oxidation.

Electronic and Steric Properties: A Comparative View

The functional differences between dpae and dppe stem from the intrinsic properties of arsenic versus phosphorus. These differences are crucial when designing metal complexes for specific catalytic applications.

| Property | 1,2-Bis(diphenylphosphino)ethane (dppe) | This compound (dpae) | Causality & Implication |

| σ-Donating Ability | Stronger | Weaker | Arsenic is less electronegative but its larger size and more diffuse orbitals lead to poorer overlap with metal d-orbitals, resulting in weaker σ-donation. This can influence the electron density at the metal center.[1] |

| π-Accepting Ability | Moderate | Generally considered weaker | The energy of the σ* orbitals (As-C) is higher than that of P-C bonds, making π-backbonding from the metal less efficient. |

| Tolman Cone Angle | ~125° (for PPh₃ model) | ~128° (for AsPh₃ model) | The longer As-C bonds lead to a slightly larger cone angle, but the longer M-As bond can place the phenyl groups further from other ligands, creating a more sterically open environment at the metal.[1] |

| M-E Bond Length | Shorter (e.g., Pd-P ≈ 2.3 Å) | Longer (e.g., Pd-As ≈ 2.4 Å) | The larger covalent radius of arsenic results in longer and typically weaker metal-ligand bonds. This can increase ligand dissociation rates.[1] |

| Oxidative Stability | Susceptible to oxidation (P=O) | More resistant to oxidation | The As=O bond is thermodynamically less favorable than the P=O bond, rendering arsines more stable in oxidative environments, a key advantage in certain catalytic cycles.[1] |

Table 1: Comparative properties of dpae and its phosphine analogue, dppe. Note: Cone angles are based on monodentate analogues.

PART 2: Coordination Chemistry and Structural Analysis

The ethylene backbone of dpae provides the geometric flexibility for it to adopt several coordination modes, which dictates the structure and reactivity of the resulting metal complex.

Primary Coordination Modes: Chelating vs. Bridging

Like its phosphine counterpart, dpae can coordinate to one or more metal centers in different ways. The two most prevalent modes are:

-

Bidentate Chelation: Both arsenic atoms bind to a single metal center, forming a stable five-membered ring. This is the most common coordination mode, driven by the favorable entropic contribution of the chelate effect. The geometry of this chelate ring is defined by the As-M-As bite angle , which is a critical parameter influencing the overall geometry and catalytic activity of the complex. For dppe, this angle is typically around 86°.[3] Due to the longer M-As and As-C bonds in dpae complexes, the bite angle is expected to be slightly smaller to accommodate the five-membered ring.

-

Bidentate Bridging: The two arsenic atoms bind to two different metal centers. This mode is common in the formation of binuclear or polynuclear complexes and clusters. The flexible ethane linker allows the dpae ligand to span a considerable distance between metal centers.

Structural Characterization of dpae Complexes

The definitive characterization of dpae-metal complexes relies on a combination of spectroscopic and analytical techniques.

-

X-ray Crystallography: This is the most powerful technique for providing unambiguous structural information. It allows for the precise determination of M-As bond lengths, As-M-As bite angles, and the overall coordination geometry (e.g., square planar, tetrahedral). This data is invaluable for understanding steric effects and for performing computational modeling.

-

NMR Spectroscopy: While arsenic does not have a convenient spin-1/2 nucleus for routine NMR, ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic backbone of the ligand upon coordination. Changes in the chemical shifts of the ethylene protons and the phenyl groups provide evidence of complex formation.

-

Infrared (IR) and Raman Spectroscopy: These techniques are particularly useful for identifying co-ligands, such as carbonyl (CO) or cyanide (CN⁻), by observing the characteristic stretching frequencies. The coordination of dpae can influence the electronic density at the metal, causing shifts in these frequencies.

PART 3: Catalytic Applications and Future Outlook

While the catalytic applications of phosphine ligands have been extensively developed, the use of arsine ligands, including dpae, is an emerging area with significant potential.[1] The unique properties of arsines can lead to novel reactivity or improved performance in specific transformations.

Potential Roles in Catalysis

The enhanced oxidative stability and distinct steric/electronic profile of dpae make its complexes promising candidates for various catalytic reactions, particularly those involving palladium.

-

Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Sonogashira couplings, the stability and lability of the ligand are crucial. The weaker M-As bond in dpae complexes might facilitate faster ligand dissociation, which can be a rate-determining step. Furthermore, their robustness towards oxidation could be beneficial in reactions that are sensitive to air. Some studies on monodentate triarylarsines have shown superior performance over phosphines in Heck olefinations.[4]

-

C-H Functionalization: Recent work has demonstrated that triphenylarsine is highly effective in the Pd-catalyzed C-H difunctionalization of thiophenes, a reaction where common phosphine ligands fail.[1] This success is attributed to the arsine's unique steric accessibility and oxidative stability. This suggests that chelating diarsines like dpae could offer unique advantages in directing and stabilizing catalysts for C-H activation.

-

Asymmetric Catalysis: Chiral arsine ligands have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylations, in some cases providing higher enantioselectivity than their phosphine analogues.[5] This highlights the potential for developing chiral versions of dpae for stereoselective transformations.

Outlook

The coordination chemistry of this compound offers a rich and underexplored territory for catalyst innovation. Its distinct electronic properties and enhanced stability under certain conditions position it as a valuable alternative to traditional phosphine ligands. Future research focused on the synthesis of chiral dpae analogues, detailed mechanistic studies of dpae-metal catalyzed reactions, and the exploration of its utility in a broader range of transformations will undoubtedly expand the toolkit available to synthetic chemists and drug development professionals.

PART 4: Experimental Protocols

The following protocols are based on established procedures for the analogous phosphine ligand, dppe, and should be adapted with appropriate caution for arsine compounds, which may have different reactivity and toxicity profiles. All manipulations should be performed under an inert atmosphere.

Protocol 1: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe) (Analogous to dpae Synthesis)

This procedure is adapted from established literature methods for dppe and serves as a model for the synthesis of dpae.[6]

Materials:

-

Triphenylphosphine (or Triphenylarsine for dpae)

-

Sodium metal

-

Liquid ammonia, anhydrous

-

1,2-Dichloroethane, anhydrous

-

Diethyl ether, anhydrous

-

Methanol

-

1-Propanol

-

Dry ice/acetone bath

-

Three-neck round-bottomed flask with mechanical stirrer

Procedure:

-

Apparatus Setup: Assemble a 500-mL, three-neck, round-bottomed flask equipped with a mechanical stirrer and a gas inlet. Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool.

-

Solvent Condensation: Immerse the flask in a dry ice-acetone bath (-78 °C). Condense approximately 300 mL of anhydrous ammonia gas into the flask.

-

Formation of Sodium Diphenylphosphide (or arsenide): Carefully add sodium metal (0.25 mol) in small pieces to the liquid ammonia with stirring. The solution will turn a deep blue color.

-

Over a 10-minute period, slowly add triphenylphosphine (0.12 mol). The solution color will change from blue to orange. Allow the reaction to stir for 1 hour.

-

Alkylation: Slowly add a solution of 1,2-dichloroethane (0.12 mol) in 20 mL of dry diethyl ether. The orange color will fade, and a white precipitate will form.

-

Workup: Allow the reaction mixture to warm to room temperature, letting the ammonia evaporate overnight in an efficient fume hood.

-

To the remaining solid, add 1 L of deionized water to dissolve the inorganic salts, followed by 200 mL of methanol.

-

Purification: Collect the white solid product by vacuum filtration. Recrystallize the crude product from hot 1-propanol. A second recrystallization may be necessary to obtain a pure product.

-

Characterization: Dry the purified white solid under vacuum. Characterize by melting point and ¹H NMR spectroscopy. For dppe, typical ¹H NMR (CDCl₃) signals are observed at δ 2.1 ppm (t, -CH₂-) and δ 7.2 ppm (m, -C₆H₅).[6]

Protocol 2: General Synthesis of a [PdCl₂(dpae)] Complex

This protocol describes a general method for synthesizing a square planar palladium(II) complex with a chelating dpae ligand.

Materials:

-

Palladium(II) chloride (PdCl₂) or a suitable precursor like [PdCl₂(cod)]

-

This compound (dpae)

-

Dichloromethane or chloroform, anhydrous

Procedure:

-

Preparation of Reactants: In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 mmol) in 20 mL of dichloromethane. Note: PdCl₂ has low solubility; using a more soluble precursor like [PdCl₂(cod)] or [PdCl₂(NCPh)₂] is often preferred.

-

In a separate Schlenk flask, dissolve dpae (1 mmol) in 15 mL of dichloromethane.

-

Complexation: Slowly add the dpae solution to the stirring palladium salt solution at room temperature.

-

A color change and/or the formation of a precipitate is typically observed. Allow the reaction to stir at room temperature for 2-4 hours.

-

Isolation: If a precipitate has formed, collect it by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.

-

If the product is soluble, reduce the volume of the solvent under vacuum until precipitation begins. Add a non-polar solvent like hexane to complete the precipitation.

-

Purification: The complex can often be purified by recrystallization from a solvent system such as dichloromethane/hexane.

-

Characterization: Analyze the product using ¹H NMR, IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can confirm the molecular structure.

References

- Benchmarking Arsine Ligands in Catalysis: A Comparative Guide. (2025). BenchChem Technical Support Team.

- Structural effects of arsine ligands on C–H difunctionalization of thiophene. (2025). RSC Chemical Science.

- 1,2-Bis(diphenylphosphino)ethane - Wikipedia. Wikipedia.

- A Chiral Bis(arsine) Ligand: Synthesis and Applications in Palladium-Catalyzed Asymmetric Allylic Alkylations. (2013). Organometallics, 32(11), 3423–3430.

- A nickel(II)-catalyzed synthesis of a triarsine from a diarsine. Journal of the American Chemical Society.

- Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. (1990). Journal of Inorganic Biochemistry, 39(2), 117-123.

- Bis[1,2-bis(diphenylphosphino)ethane]palladium(0). Thermo Fisher Scientific.

- Bis[1,2-bis(diphenylphosphino)ethane]palladium(0). Chem-Impex.

- Palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane: Synthesis, characterization and biological activity. (2025). ACS Fall 2025.

- Diazines and Triazines as Building Blocks in Ligands for Metal- Mediated Catalytic Transformations. (2023).

- An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(diphenylphosphino)ethane (CAS 1663-45). BenchChem.

- Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced.

- 1,2-Bis(diphenylphosphino)ethane. Chem-Impex.

- trans-Dichlorobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E.

- Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. (2019). Oriental Journal of Chemistry, 35(5).

- 1,2-Bis(diphenylphosphino)ethane - Wikipedia. Wikipedia.

- Review and Chemistry of Co-ordination Complexes/Compounds. International Journal of Pharmaceutical Sciences Review and Research.

- Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. Novosibirsk.

- The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class. (2013). Coordination Chemistry Reviews, 257(3-4), 718-731.

- Luminescent sensor molecules based on coordinated metals: a review of recent developments. (2000).

- 1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems. (2021). Molecules, 26(2), 395.

- Bridging 1,2-Bis(diphenylphosphino)

- mp-29487: PdCl2 (Trigonal, R-3, 148).

- The X-ray crystal structures of trans-[Pd(2) 2 Cl 2 ] (top) and...

- Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) - Acetonitrile (1:1), [PdCl 2(C 18H 15P) 2] · CH 3CN.

- trans -Dichlorobis(triphenylphosphine)palladium(II).

Sources

- 1. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 3. Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datapdf.com [datapdf.com]

electronic and steric effects of 1,2-Bis(diphenylarsino)ethane

An In-Depth Technical Guide to the Electronic and Steric Effects of 1,2-Bis(diphenylarsino)ethane (dpae)

Abstract

This compound, commonly known as dpae, is a bidentate chelating organoarsine ligand with the formula (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂. As a heavier pnictogen analogue of the ubiquitous 1,2-bis(diphenylphosphino)ethane (dppe), dpae presents a unique combination of electronic and steric properties that make it a ligand of significant interest in coordination chemistry and homogeneous catalysis. This guide provides a detailed exploration of these properties, offering a comparative analysis with its phosphine counterpart to elucidate the nuanced effects of substituting phosphorus with arsenic. We will delve into the synthesis of dpae, quantitative measures of its electronic and steric character, detailed experimental protocols for its characterization, and the implications of its properties on the reactivity and stability of its metal complexes. This document is intended for researchers and professionals in chemistry and drug development seeking to leverage the distinct reactivity profiles offered by organoarsine ligands.

Introduction: The Rationale for Organoarsine Ligands

In the vast landscape of transition metal catalysis, ligands are the primary tool for tuning the reactivity, selectivity, and stability of a metal center. While phosphine ligands have been the workhorse of this field for decades, their heavier congeners, the arsine ligands, offer a distinct electronic and steric profile. The substitution of phosphorus with arsenic introduces several key changes:

-

Weaker σ-Donation: Due to the larger size and more diffuse nature of arsenic's 4p orbitals compared to phosphorus's 3p orbitals, the orbital overlap with metal d-orbitals is less efficient. This results in arsines being weaker σ-donors than analogous phosphines.

-

Longer Metal-Ligand Bonds: The larger covalent radius of arsenic leads to longer metal-arsenic (M-As) bonds compared to metal-phosphorus (M-P) bonds, altering the steric environment at the metal center.

-

Enhanced Oxidative Stability: Arsine ligands are generally more resistant to oxidation than phosphines, which can be readily converted to phosphine oxides. This can be a significant advantage in catalytic reactions that run under aerobic conditions.

The bidentate ligand dpae locks these properties into a chelating framework, forming a stable five-membered ring upon coordination to a metal center. This guide will systematically dissect the electronic and steric consequences of this framework.

Synthesis of this compound (dpae)

The synthesis of dpae is analogous to the well-established preparation of dppe, involving the nucleophilic substitution of a dihaloethane with a metal diphenylarsenide salt.[1] The following protocol is based on this established methodology.

Experimental Protocol: Synthesis of dpae

Caution: Organoarsine compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Materials:

-

Triphenylarsine (AsPh₃)

-

Sodium metal

-

Liquid ammonia (NH₃(l))

-

1,2-Dichloroethane (ClCH₂CH₂Cl)

-

Anhydrous diethyl ether (Et₂O)

-

Deoxygenated water

-

Methanol (MeOH)

-

1-Propanol

Procedure:

-

Preparation of Sodium Diphenylarsenide (NaAsPh₂):

-

Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet. Flame-dry the apparatus under a stream of dry nitrogen to remove all moisture.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 300 mL of ammonia gas into the flask.

-

Carefully add small pieces of sodium metal (2 equivalents) to the liquid ammonia with stirring. The solution will develop a persistent deep blue color, indicating the presence of solvated electrons.

-

Slowly add triphenylarsine (1 equivalent) to the stirred solution. The blue color will dissipate, and an orange or reddish-orange solution of sodium diphenylarsenide will form. Allow the reaction to stir for 1 hour.

-

-

Alkylation Reaction:

-

To the solution of NaAsPh₂, slowly add a solution of 1,2-dichloroethane (0.5 equivalents) in anhydrous diethyl ether via a dropping funnel.

-

After the addition is complete, remove the dry ice/acetone bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen in the fume hood.

-

-

Work-up and Purification:

-

Once the ammonia has completely evaporated, a solid residue will remain. Carefully add 500 mL of deoxygenated water to quench any unreacted sodium and dissolve the sodium chloride byproduct.

-

Filter the resulting white solid and wash it sequentially with water (2 x 100 mL) and methanol (1 x 100 mL).

-

Dry the crude white product under vacuum.

-

Recrystallize the solid from hot 1-propanol to yield pure this compound as a white crystalline solid.

-

Synthesis Workflow

Caption: Chelation of dpae to a metal center (M), forming a stable five-membered ring.

Comparative Analysis: dpae vs. dppe

The choice between dpae and dppe allows a chemist to fine-tune the properties of a metal complex. The key differences are summarized below.

| Property | This compound (dpae) | 1,2-Bis(diphenylphosphino)ethane (dppe) |

| Formula | (C₆H₅)₂AsCH₂CH₂As(C₆H₅)₂ | (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ |

| Electronic Effect | Weaker σ-donor | Stronger σ-donor |

| TEP (proxy) | ~2071 cm⁻¹ (from AsPh₃) | ~2069 cm⁻¹ (from PPh₃) |

| M-E Bond Length | Longer (e.g., Pd-As) | Shorter (e.g., Pd-P) |

| Bite Angle (β) | ~86-90° (estimated) | ~86° [1] |

| Oxidative Stability | High (resistant to oxidation) | Lower (can oxidize to phosphine oxide) |

| Ligand Lability | Higher (M-As bond is weaker) | Lower (M-P bond is stronger) |

Experimental Characterization Workflows

Validating the structure and properties of dpae and its metal complexes requires a suite of analytical techniques.

Workflow for Characterization of a Metal-dpae Complex

Caption: Logical workflow for the characterization of a metal-dpae complex.

Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the structure of the ligand and its complexes in solution.

-

Sample Preparation: Dissolve 5-10 mg of the dpae ligand or its metal complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. For free dpae, expect a multiplet in the aromatic region (~7.0-7.5 ppm) corresponding to the phenyl protons and a singlet or multiplet for the ethylene bridge protons (~2.0-2.5 ppm). Upon coordination to a metal, these signals will shift.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum to observe the carbon skeleton.

-

-

Analysis: Integrate the signals in the ¹H NMR to confirm the ratio of phenyl to ethylene protons. Analyze the chemical shifts and coupling constants to deduce the structure and symmetry of the molecule in solution. For dppe complexes, ³¹P NMR is a powerful tool; for dpae, other nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can be used if applicable to probe the metal environment. [2][3]

Protocol 2: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, yielding precise bond lengths, bond angles, and the crucial bite angle.

-

Crystal Growth: Grow single crystals of the dpae-metal complex. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a dichloromethane/hexane mixture, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) and collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (metal and arsenic). Refine the model against the experimental data to locate the lighter atoms and determine their positions with high precision.

-

Analysis: Analyze the final structure to determine key geometric parameters: M-As bond lengths, As-M-As bite angle, and the overall coordination geometry. [4][5]

Conclusion and Future Outlook

This compound is more than just a heavy analogue of dppe; it is a specialized ligand that offers a distinct set of electronic and steric properties. Its character as a weaker σ-donor compared to dppe renders the metal center more electrophilic, while its steric profile, influenced by longer M-As bonds, provides a different spatial arrangement for catalysis. The enhanced stability of arsines towards oxidation further broadens their applicability.

For drug development professionals, the use of dpae in palladium-catalyzed cross-coupling reactions, for example, could offer alternative reactivity or selectivity profiles for the synthesis of complex organic molecules. For researchers in fundamental chemistry, exploring the coordination chemistry of dpae with a wider range of metals will undoubtedly uncover novel structures and reactivity. The continued development of ligands like dpae is crucial for expanding the toolkit of the modern chemist, enabling the rational design of catalysts for challenging and novel transformations.

References

-

Verkade, J. G., & Kiss, G. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(14), 6042–6049. [Link]

-

Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]

-

Wikipedia contributors. (2023). 1,2-Bis(diphenylphosphino)ethane. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Tolman electronic parameter. Wikipedia, The Free Encyclopedia. [Link]

-

Gessner, V. H., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45, 6042-6049. [Link]

-

Gomes, C. S. B., et al. (2015). Synthesis and crystal structure of a palladium(II) complex with the amino acid L-citrulline. Journal of Coordination Chemistry, 68(21), 3845-3856. [Link]

-

Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. Inorganic Syntheses, 15, 18-20. [Link]

-

Krapp, A., & Frenking, G. (2007). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Chemistry – A European Journal, 13(29), 8256-8271. [Link]

-

Silva, T. B., et al. (2024). Crystal Structure and Anti-Proliferative and Mutagenic Evaluation of the Palladium(II) Complex of Deoxyalliin. Molecules, 29(14), 3326. [Link]

-

Taylor & Francis Online. (n.d.). Bite angle – Knowledge and References. [Link]

-

Boström, D., Shchukarev, A., & Persson, P. (2005). Crystal structures and spectroscopic properties of palladium complexes isolated from Pd–EDTA solutions. Inorganica Chimica Acta, 358(3), 527-534. [Link]

-

Naka, K., et al. (2003). Synthesis and structure of a distorted octahedral palladium(II) complex coordinated with a tetrathioether ligand tethered with bulky substituents. Journal of Organometallic Chemistry, 668(1-2), 159-166. [Link]

-

Zuccaccia, C., et al. (2017). Assembly of symmetrical and unsymmetrical platinum(II) rollover complexes with bidentate phosphine ligands. Dalton Transactions, 46(30), 9946-9957. [Link]

-

PubChem. (n.d.). 1,2-Bis(diphenylphosphino)ethane. National Center for Biotechnology Information. [Link]

-

Liu, P., & Houk, K. N. (2013). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 135(30), 11149-11156. [Link]

-

Newman, A. R., & Hackworth, C. A. (1983). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. Journal of Chemical Education, 60(7), 627. [Link]

-

Coles, M. P., et al. (2011). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Organometallics, 30(21), 5727-5732. [Link]

-

van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]

-

Beck, R., et al. (2013). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 135(20), 7724-7734. [Link]

-

ScienceDaily. (2018). New chemical compounds make catalysts more efficient. [Link]

-

Bergbreiter, D. E., & Weatherford, J. W. (2012). Protective Encapsulation of Acid-Sensitive Catalysts Using Polyethylene Ligands. Journal of Polymer Science Part A: Polymer Chemistry, 50(19), 4059-4066. [Link]

-

SpectraBase. (n.d.). 1,2-Bis(diphenyl-phosphino)-ethane. [Link]

-

The Organic Chemistry Portal. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. [Link]

-

Chand, S., et al. (1993). Structure of [1,2-bis(diphenylphosphino)ethane]di(phenylthio)palladium(II). Acta Crystallographica Section C, 49(5), 992-994. [Link]

-

Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. [Link]

-

Al-Masri, M. R., & Ziegler, T. (2025). Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory. ACS Omega. [Link]

Sources

- 1. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 1,2-Bis(diphenylarsino)ethane (dpae) for Researchers and Drug Development Professionals

Abstract

1,2-Bis(diphenylarsino)ethane, commonly abbreviated as dpae, is a bidentate organoarsenic ligand analogous to the well-studied 1,2-bis(diphenylphosphino)ethane (dppe). While dppe has been extensively utilized in catalysis and coordination chemistry, specific, publicly available data on the solubility and stability of dpae is notably scarce. This guide addresses this critical information gap by providing a framework built on the foundational principles of organoarsenic chemistry and by drawing careful comparisons with its phosphine counterpart. It offers researchers and drug development professionals a predictive understanding of dpae's physicochemical properties, detailed protocols for its safe handling, and robust methodologies to empirically determine its solubility and stability in a laboratory setting.

Introduction: Understanding this compound (dpae)

This compound (C₂₆H₂₄As₂) is a chelating ligand featuring two diphenylarsino groups connected by an ethylene bridge. This structure enables it to coordinate to a single metal center, forming a stable five-membered ring. The properties of the arsenic donor atoms, being larger and more polarizable than phosphorus, are expected to confer unique electronic and steric characteristics to its metal complexes compared to those of dppe. These differences can influence catalytic activity, reaction kinetics, and the stability of the resulting coordination compounds.

Given the inherent toxicity of organoarsenic compounds, a thorough understanding of the solubility and stability of dpae is paramount for its safe and effective use in any research or development context. This guide will provide the necessary insights and experimental frameworks to achieve this.

Solubility Profile of dpae

Theoretical and Expected Solubility

The molecular structure of dpae is predominantly non-polar, dominated by four phenyl groups and an ethylene backbone. This suggests that its solubility will be governed by the "like dissolves like" principle.

-

High Expected Solubility: In non-polar and moderately polar aprotic organic solvents. The large organic framework should allow for significant van der Waals interactions.

-

Low to Negligible Expected Solubility: In polar protic solvents, particularly water. The molecule lacks functional groups capable of hydrogen bonding with water, and its large, hydrophobic nature would make dissolution energetically unfavorable.[1]

The following table summarizes the expected solubility profile of dpae.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Benzene, Hexane | High | Strong van der Waals interactions between the solvent and the phenyl groups of dpae. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, THF | High to Moderate | Dipole-dipole interactions can facilitate dissolution. |

| Polar Protic | Water, Methanol, Ethanol | Very Low/Insoluble | Lack of hydrogen bonding capability and high hydrophobicity of the dpae molecule.[1] |

Experimental Protocol for Solubility Determination

It is essential for researchers to empirically determine the solubility of dpae in their specific solvent systems. The following protocol outlines a safe and effective method for this determination.

Objective: To determine the approximate solubility of dpae in a given solvent at a specific temperature.

Materials:

-

This compound (dpae)

-

Selected analytical-grade solvents

-

Calibrated analytical balance

-

Vials with screw caps

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[2]

Procedure:

-

Safety First: All handling of solid dpae and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

-

Preparation: Add a pre-weighed excess of dpae (e.g., 20 mg) to a vial.

-

Solvent Addition: Add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-